6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are crucial in cell proliferation and differentiation . The interaction with these receptors involves binding to the extracellular ligand-binding domains, leading to inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer 4T1 cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, preventing their dimerization and autophosphorylation, which are essential for the activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, the compound may interact with other biomolecules, such as enzymes involved in metabolic pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its accumulation in target tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, contributing to its overall biochemical effects .
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5-6(9(12)13)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJBHAQLNGXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214883 | |
Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-61-3 | |
Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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